N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-(4-fluorophenyl)propanamide
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Overview
Description
“N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-(4-fluorophenyl)propanamide” is a compound that has been synthesized and studied for its insecticidal activities . It is part of a series of novel diphenyl-1H-pyrazole derivatives with a cyano substituent .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. The general procedure involves the interaction of para-substituted acetophenone with phenylhydrazine hydrochloride coupled with sodium acetate in anhydrous ethanol to form 1-phenyl-2-(1-phenylethylidene) hydrazine . This is then dissolved in a cold mixed solution of DMF and POCl3, stirred at 50-60°C for 5 hours . The resulting mixture is poured into ice-cold water, a saturated solution of sodium hydroxide is added to neutralize the mixture, and the solid precipitate is filtered, washed with water, dried and recrystallized from ethanol to give the compounds .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also contains a cyano substituent and a fluorophenyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the formation of 1-phenyl-2-(1-phenylethylidene) hydrazine from para-substituted acetophenone and phenylhydrazine hydrochloride, followed by a reaction with DMF and POCl3 .Physical and Chemical Properties Analysis
The compound is a pale yellow crystal with a melting point of 167-169℃ . Its 1H NMR spectrum and MS (ESI) spectrum have been reported .Mechanism of Action
The compound is believed to target the insect ryanodine receptor (RyR), making it a promising candidate for the development of novel insecticides . Molecular docking showed the predicted binding mode between the compound and the protein receptor, suggesting that the compound could be a possible activator of insect RyR .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[cyano-(1-phenylpyrazol-4-yl)methyl]-3-(4-fluorophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O/c21-17-9-6-15(7-10-17)8-11-20(26)24-19(12-22)16-13-23-25(14-16)18-4-2-1-3-5-18/h1-7,9-10,13-14,19H,8,11H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUCMAWDAMQQGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(C#N)NC(=O)CCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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